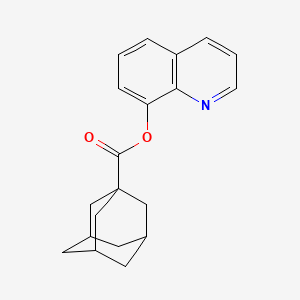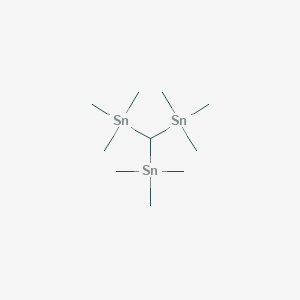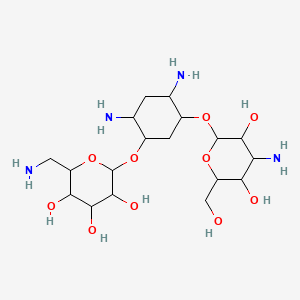
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide is a quaternary ammonium compound with a complex structure It is characterized by the presence of an oxetane ring, a tolyloxy group, and a quaternary ammonium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide typically involves multiple steps. One common method includes the reaction of diethylmethylamine with a suitable oxetane derivative, followed by the introduction of the tolyloxy group through nucleophilic substitution. The final step involves quaternization with methyl bromide to form the ammonium bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can target the oxetane ring or the tolyloxy group, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tolyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as an antimicrobial or antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide involves its interaction with cellular membranes. The quaternary ammonium center can disrupt membrane integrity, leading to cell lysis. Additionally, the oxetane ring and tolyloxy group may interact with specific molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetraethylammonium bromide: Known for its use in organic synthesis and as a phase transfer catalyst.
Uniqueness
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide is unique due to its specific structural features, including the oxetane ring and tolyloxy group. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
3635-73-2 |
|---|---|
Molecular Formula |
C17H28BrNO2 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
diethyl-methyl-[[3-[(2-methylphenoxy)methyl]oxetan-3-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C17H28NO2.BrH/c1-5-18(4,6-2)11-17(12-19-13-17)14-20-16-10-8-7-9-15(16)3;/h7-10H,5-6,11-14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LDOLRLBRKCVSAN-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)


![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)

![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)




